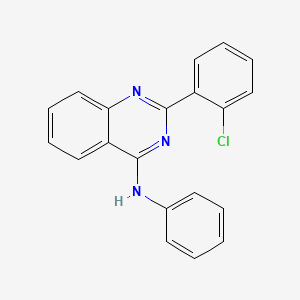
2-(2-chlorophenyl)-N-phenylquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-N-phenylquinazolin-4-amine is a quinazoline derivative known for its diverse biological and pharmacological activities. Quinazoline derivatives are significant in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2-(2-chlorophenyl)-N-phenylquinazolin-4-amine typically involves the reaction of 2-chlorobenzonitrile with aniline in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the aniline attacks the nitrile group, leading to the formation of the quinazoline ring . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .
Chemical Reactions Analysis
2-(2-chlorophenyl)-N-phenylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring, using reagents like bromine or chlorine.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives with enhanced biological activities.
Biology: The compound has shown promise in inhibiting certain enzymes and receptors, making it a potential candidate for drug development.
Industry: It is used in the synthesis of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-phenylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. By blocking these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
2-(2-chlorophenyl)-N-phenylquinazolin-4-amine can be compared with other quinazoline derivatives such as:
2-(4-bromophenyl)-quinazolin-4(3H)-one: Exhibits similar biological activities but with different potency and selectivity.
2-(4-chlorophenyl)-quinazolin-4(3H)-one: Another quinazoline derivative with notable α-glucosidase inhibitory activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives .
Properties
Molecular Formula |
C20H14ClN3 |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-N-phenylquinazolin-4-amine |
InChI |
InChI=1S/C20H14ClN3/c21-17-12-6-4-10-15(17)19-23-18-13-7-5-11-16(18)20(24-19)22-14-8-2-1-3-9-14/h1-13H,(H,22,23,24) |
InChI Key |
IFTYGOSBDWNXRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















